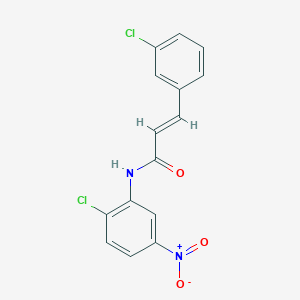![molecular formula C12H7ClF3NOS B5701872 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that are involved in cancer cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of immune cells, which may help to reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BTK, which leads to a reduction in the activation of downstream signaling pathways that promote cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immune cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of BTK, which may help to reduce inflammation and autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of cancer and autoimmune diseases. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has a relatively low toxicity profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that its efficacy may be limited by the development of resistance in cancer cells. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans.
Zukünftige Richtungen
There are several future directions for the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to treatment with N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans with cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of an intermediate product, which is then treated with thionyl chloride to form the final compound, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the immune system, which may make it an effective treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-7-3-4-9(8(6-7)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPNNWJLIDZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)




![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)